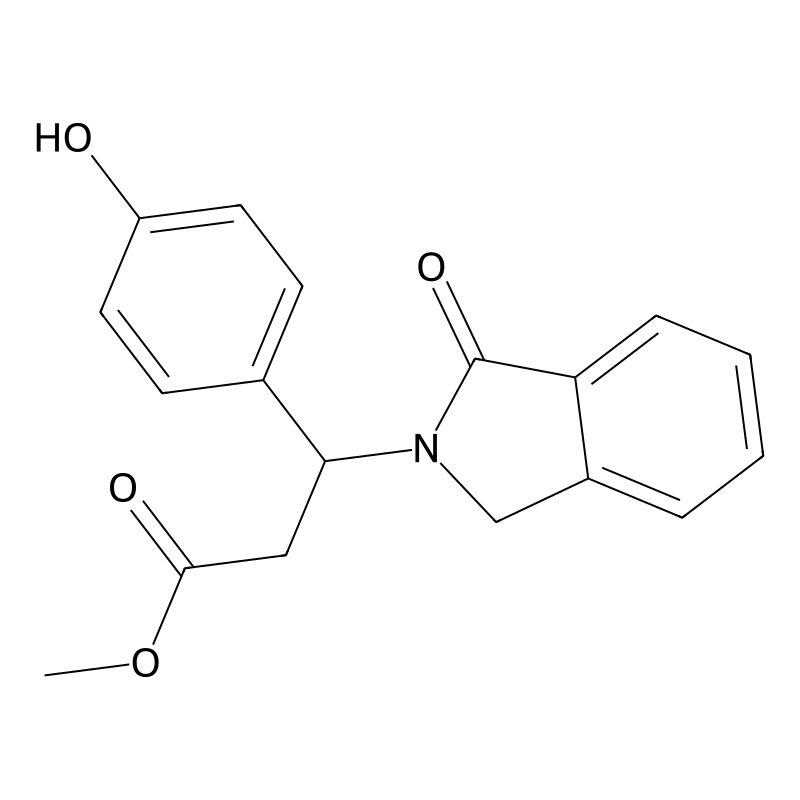methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a complex organic compound characterized by its unique structure, which includes a methyl ester group, a hydroxyl group on a phenyl ring, and an isoindole moiety. The molecular formula of this compound is with a molar mass of approximately 219.24 g/mol . Its structural complexity allows for various interactions and potential applications in medicinal chemistry.
- Esterification: Reacting with alcohols to form new esters.
- Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water.
- Electrophilic Aromatic Substitution: The hydroxyl group on the phenyl ring can activate the ring towards electrophilic substitution reactions.
Reactions involving the isoindole moiety may also lead to cyclization or rearrangement under certain conditions.
Methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate exhibits significant biological activities. Research indicates that compounds with similar structures can act as inhibitors of tumor necrosis factor, potentially useful in treating inflammatory diseases and cancers . Additionally, derivatives of isoindole compounds have shown promise in neuroprotective and anti-cancer activities.
Several synthetic routes can be employed to produce methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate:
- Condensation Reactions: Combining appropriate aldehydes and ketones under acidic conditions to form the isoindole framework.
- Esterification: Reacting the resulting acid with methanol in the presence of an acid catalyst to yield the methyl ester.
- Reduction Reactions: Using reducing agents to convert specific functional groups as needed during synthesis.
Each method can be optimized for yield and purity based on the desired application.
This compound holds potential applications in various fields:
- Pharmaceuticals: As a precursor or active ingredient in drugs targeting inflammation or cancer.
- Material Science: In the development of polymers or materials with specific thermal or mechanical properties.
- Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Interaction studies have shown that methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate may interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Several compounds share structural similarities with methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 3-(4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanoate | Methoxy group instead of hydroxyl | Enhanced lipophilicity |
| Methyl 3-(4-aminophenyl)-3-(1,3-dioxoisoindol-2-yl)propanoate | Amino group substitution | Potential for increased biological activity |
| Methyl 3-(4-nitrophenyl)-3-(1,3-dioxoisoindol-2-yl)propanoate | Nitro group addition | Increased reactivity in electrophilic reactions |
These compounds demonstrate variations in substituents that can significantly affect their biological activities and chemical reactivity. The unique combination of functional groups in methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate contributes to its distinct profile among similar compounds.








